BenchChemオンラインストアへようこそ!

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride

Solid-state stability Salt selection Procurement storage

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride (CAS 317806-86-3) is the hydrochloride salt of a 5-aminopyrazole derivative bearing a tert-butyl substituent at the pyrazole 3-position and a p-tolyl group at N-1. The free base (CAS 285984-25-0) is a white solid with a molecular formula of C₁₄H₁₉N₃ and a molecular weight of 229.32 g/mol; the hydrochloride salt has a molecular weight of 265.78 g/mol.

Molecular Formula C14H20ClN3
Molecular Weight 265.78 g/mol
CAS No. 317806-86-3
Cat. No. B1354419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride
CAS317806-86-3
Molecular FormulaC14H20ClN3
Molecular Weight265.78 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N.Cl
InChIInChI=1S/C14H19N3.ClH/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4;/h5-9H,15H2,1-4H3;1H
InChIKeyOKHVHZRMWCZFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine Hydrochloride (CAS 317806-86-3): Core Intermediate for p38 MAP Kinase Inhibitor Programs


3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride (CAS 317806-86-3) is the hydrochloride salt of a 5-aminopyrazole derivative bearing a tert-butyl substituent at the pyrazole 3-position and a p-tolyl group at N-1. The free base (CAS 285984-25-0) is a white solid with a molecular formula of C₁₄H₁₉N₃ and a molecular weight of 229.32 g/mol; the hydrochloride salt has a molecular weight of 265.78 g/mol [1]. This compound class serves as a critical synthetic intermediate in the construction of urea-linked kinase inhibitors, most notably the clinical p38α MAPK inhibitor Doramapimod (BIRB 796) [2] and Respivert Ltd.'s inhaled p38 inhibitor program [3]. The compound is commercially available in both free-base and hydrochloride forms, with the hydrochloride salt offering differentiated handling and storage properties that are directly relevant to procurement decisions.

3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine Hydrochloride: Why In-Class Aminopyrazole Intermediates Cannot Be Freely Interchanged


Aminopyrazole building blocks with different N-1 aryl and C-3 alkyl substitution patterns are not functionally equivalent. The tert-butyl group at the pyrazole 3-position occupies a critical lipophilic pocket in p38α MAP kinase that becomes accessible only upon activation-loop rearrangement, while the p-tolyl N-1 substituent provides essential π-CH interactions with the kinase domain [1]. Substituting the p-tolyl group with a simple phenyl ring (e.g., CAS 126208-61-5) eliminates the 4-methyl group that contributes to hydrophobic packing, while the hydrochloride salt form of the target compound offers a melting point elevation of approximately +73–81°C over the free base, directly affecting long-term storage stability and ease of handling . These differences mean that procurement decisions based solely on the aminopyrazole core structure, without attention to the specific substitution pattern and salt form, risk selecting intermediates that are suboptimal for the intended kinase-inhibitor synthetic route.

Quantitative Differentiation of 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine Hydrochloride Against Closest Analogs


Hydrochloride Salt Provides +73–81°C Thermal Stability Advantage and Simplified Ambient Storage vs Free Base

The hydrochloride salt form of 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine (CAS 317806-86-3) exhibits a melting point of 195°C (dec.) and is stable at room temperature, whereas the corresponding free base (CAS 285984-25-0) melts at 114–122°C and requires refrigerated storage at 2–8°C with protection from light . This is a direct salt-vs-free-base comparison of the identical chemical scaffold.

Solid-state stability Salt selection Procurement storage

Privileged Scaffold for Two Clinical-Stage p38 MAPK Inhibitor Candidates vs Zero for Closest N-Phenyl Analog

The target compound is the direct synthetic precursor to two p38α MAPK inhibitor programs that have reached clinical development: Doramapimod (BIRB 796), which advanced to Phase II trials for autoimmune diseases [1], and Respivert's 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-((2-((6-ethylpyrazin-2-yl)amino)pyridin-4-yl)methoxy)naphthalen-1-yl)urea, formulated as a dry powder for inhalation in Phase I/II [2]. In contrast, the N-phenyl analog 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (CAS 126208-61-5) has not been reported as an intermediate for any clinical-stage kinase inhibitor.

p38 MAP kinase Clinical candidate Scaffold differentiation

Multi-Kinase Scaffold: Derivatives Show Confirmed Activity Against p38α, PYK2, and CDK8 with X-Ray Structural Validation

Urea derivatives built on the 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine scaffold exhibit confirmed inhibitory activity across multiple kinase families. An optimized urea derivative shows p38α inhibition with IC₅₀ of 1 nM [1], while the PYK2 inhibitor PF-4618433, which incorporates this scaffold, displays an IC₅₀ of 637 nM against PYK2 [2]. The scaffold has been crystallographically characterized in complex with CDK8/CycC (PDB 4F6W, resolution 2.39 Å), where the tert-butyl group anchors the inhibitor in the kinase deep pocket [3]. The KLIFS kinase-ligand interaction database lists 34 structures containing analogs of this scaffold spanning CDK8, p38α, and BRAF [4]. The N-phenyl analog (CAS 126208-61-5) lacks comparable multi-kinase structural coverage.

Kinase inhibitor CDK8 PYK2 X-ray crystallography

99% Isolated Yield in One-Step Condensation Synthesis – Superior to Typical Aminopyrazole Preparations

The free base of the target compound has been prepared in 99% isolated yield via a single-step condensation of p-tolylhydrazine hydrochloride with pivaloylacetonitrile in refluxing methanol under nitrogen atmosphere, as described in US Patent US8017641B2 [1]. This near-quantitative yield exceeds the 60–90% range typically reported for aminopyrazole syntheses via cyclocondensation of β-ketonitriles with substituted hydrazines [2]. The N-phenyl analog (CAS 126208-61-5) is prepared via analogous routes but with reported yields generally in the 79% range .

Synthetic efficiency Scale-up Process chemistry

Distinct Lipophilicity Profile: XLogP3 = 3.6 for Free Base vs 3.0 for N-Phenyl Analog Influences Downstream Coupling Efficiency

The free base of the target compound has a computed XLogP3-AA of 3.6 (PubChem) [1]. The N-phenyl analog 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine (CAS 126208-61-5) has a computed XLogP3 of approximately 3.0 [2]. This ΔLogP of +0.6 indicates that the p-tolyl-substituted scaffold is meaningfully more lipophilic, which directly affects partitioning behavior during liquid-liquid extractions, chromatographic purification, and the solubility profile of downstream urea coupling products. The hydrochloride salt form further modulates aqueous solubility for aqueous-phase reactions.

Lipophilicity Physicochemical properties Reaction optimization

Recommended Application Scenarios for 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine Hydrochloride Based on Quantitative Differentiation


Large-Scale Synthesis of p38α MAPK Inhibitor Candidates (Doramapimod Analogs)

Procurement of the hydrochloride salt is recommended when the synthetic route involves urea bond formation at the 5-amine position to generate p38α inhibitor candidates. The 99% one-step synthetic yield of the scaffold [1] combined with the hydrochloride salt's ambient storage stability (mp 195°C vs 114–122°C for free base) [2] makes this form the most practical choice for multi-gram to kilogram-scale campaigns where refrigerated storage of intermediates incurs significant logistical overhead.

Kinase Profiling Libraries Requiring Crystallographically Validated Scaffolds

When constructing focused kinase inhibitor libraries, this scaffold offers the advantage of a pre-validated binding mode confirmed by X-ray crystallography in CDK8 (PDB 4F6W) [1] and documented activity across p38α, PYK2, and CDK8 [2]. The p-tolyl N-1 substituent, absent in the N-phenyl analog, provides critical hydrophobic contacts validated by SAR studies [3], reducing the likelihood of inactive library members due to suboptimal scaffold geometry.

Synthetic Route Development Requiring High-Purity, High-Yield Intermediates

The free base is commercially available at ≥99% purity (HPLC) [1], and the one-step synthesis from p-tolylhydrazine hydrochloride and pivaloylacetonitrile proceeds in 99% isolated yield [2]. For process chemistry groups optimizing multi-step sequences, this high-yield entry point minimizes the cost contribution of the pyrazole intermediate and reduces impurity carry-through compared to analogs prepared in 60–90% yield [3], making it the preferred choice for route-scouting and scale-up studies.

Quote Request

Request a Quote for 3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.